molecular formula C8H5Cl2FO2 B2673467 2-Chloro-6-fluoro-3-methoxybenzoyl chloride CAS No. 886499-44-1

2-Chloro-6-fluoro-3-methoxybenzoyl chloride

Cat. No. B2673467
CAS RN: 886499-44-1
M. Wt: 223.02
InChI Key: STGRVLVQFDZTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-fluoro-3-methoxybenzoyl chloride” is a chemical compound used for industrial and scientific research . It is also known by other names such as "Benzoyl chloride, 2-chloro-6-fluoro-3-methoxy-" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluoro-3-methoxybenzoyl chloride” is represented by the InChI code: 1S/C8H5Cl2FO2/c1-13-5-3-2-4 (11)6 (7 (5)9)8 (10)12/h2-3H,1H3 . The molecular weight of the compound is 223.03 .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis of Derivatives : 2-Chloro-6-fluoro-3-methoxybenzoyl chloride is used in the synthesis of various derivatives. For example, Sun et al. (2019) synthesized fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives using similar compounds, demonstrating the versatility of fluorine-substituted compounds in synthesis (Sun et al., 2019).

  • Crystal Structure Analysis : The compound's derivatives have been studied for their crystal structures, revealing insights into molecular interactions and hydrogen bonding networks. This is valuable for understanding the structural basis of their potential biological activity (Sun et al., 2019).

Pharmacological Applications

  • Anti-inflammatory Activity : Derivatives synthesized from compounds similar to 2-Chloro-6-fluoro-3-methoxybenzoyl chloride have been investigated for their anti-inflammatory properties. These studies indicate the potential of these compounds in medicinal chemistry and drug design, especially for inflammatory conditions (Sun et al., 2019).

Chemical Transformations and Reactions

  • Solvolysis Studies : Research has been conducted on the solvolysis (chemical decomposition in a solvent) of related benzoyl chlorides. This research provides insights into the reactivity and stability of such compounds in different solvents, which is crucial for their application in various chemical reactions (Park & Kevill, 2011), (Park & Kevill, 2012).

Synthetic Methodologies

  • Synthesis of Isoxazole Derivatives : The compound has been used in the synthesis of isoxazole derivatives, illustrating its role in the development of new chemical entities, potentially for pharmaceutical applications (Wei-ke, 2008).

  • Synthesis of Benzoic Acid Derivatives : It is also involved in the synthesis of benzoic acid derivatives, showcasing its utility in the synthesis of a broad range of organic compounds (Daniewski et al., 2002).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak . In case of inhalation, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(11)6(7(5)9)8(10)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGRVLVQFDZTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methoxybenzoyl chloride

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